
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate typically involves the reaction of l-cysteine methyl ester hydrochloride with dichloroacetyl chloride and ketones. This one-pot synthesis method is efficient and yields the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the activity of detoxifying enzymes like glutathione S-transferase in plants, which helps protect them from herbicide damage . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates: These compounds share a similar thiazolidine core structure and have been studied for their safener activity in crops.
3-Dichloroacetyl oxazolidine: This compound is structurally similar and has been studied for its protective effects in maize.
Uniqueness
Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88095-66-3 |
|---|---|
Molekularformel |
C7H9Cl2NO3S |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
methyl 3-(2,2-dichloroacetyl)-1,3-thiazolidine-2-carboxylate |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-13-7(12)6-10(2-3-14-6)5(11)4(8)9/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
AGPNRPUFUWSOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1N(CCS1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


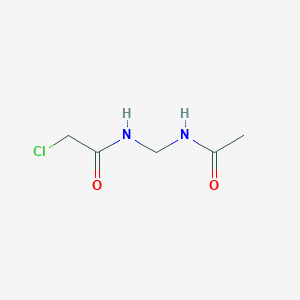

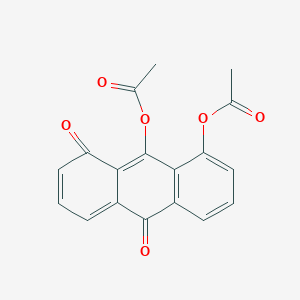

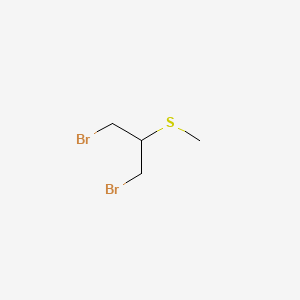
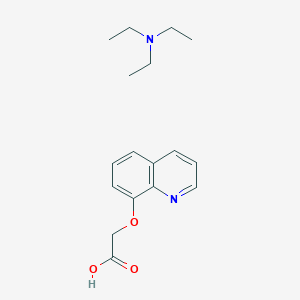

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
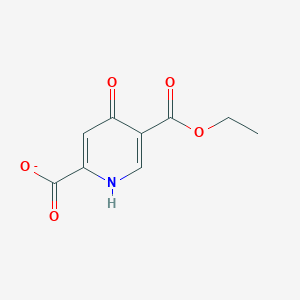
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
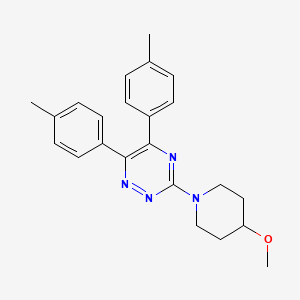

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)
![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
